BenchChemオンラインストアへようこそ!

SNAP 94847 hydrochloride

Receptor Binding Affinity GPCR

SNAP 94847 hydrochloride is a selective, high-affinity antagonist of the melanin-concentrating hormone receptor 1 (MCHR1, also known as GPR24), a G-protein coupled receptor implicated in the regulation of feeding, mood, and stress responses. In vitro binding assays demonstrate a high affinity for the MCH1 receptor with a Ki of 2.2 nM and a Kd of 530 pM, coupled with >80-fold selectivity over the α1A adrenoceptor and >500-fold selectivity over the D2 dopamine receptor.

Molecular Formula C29H33ClF2N2O2
Molecular Weight 515.0 g/mol
Cat. No. B1399140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNAP 94847 hydrochloride
SynonymsN-(3-(1-((4-(3,4-difluorophenoxy)phenyl)methyl)(4-piperidyl))-4-methylphenyl)-2-methylpropanamide
SNAP 94847
Molecular FormulaC29H33ClF2N2O2
Molecular Weight515.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F.Cl
InChIInChI=1S/C29H32F2N2O2.ClH/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25;/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34);1H
InChIKeyDEDUDFNRQKUBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNAP 94847 Hydrochloride: High-Affinity MCH1 Antagonist for Neurobehavioral Research


SNAP 94847 hydrochloride is a selective, high-affinity antagonist of the melanin-concentrating hormone receptor 1 (MCHR1, also known as GPR24), a G-protein coupled receptor implicated in the regulation of feeding, mood, and stress responses . In vitro binding assays demonstrate a high affinity for the MCH1 receptor with a Ki of 2.2 nM and a Kd of 530 pM, coupled with >80-fold selectivity over the α1A adrenoceptor and >500-fold selectivity over the D2 dopamine receptor . The compound was developed through a hybrid strategy combining key fragments from earlier HTS hits (SNAP 7941 and chlorohaloperidol) to optimize pharmacokinetic properties, resulting in a molecule with oral bioavailability and central nervous system penetration [1].

Why SNAP 94847 Hydrochloride Cannot Be Simply Substituted with Another MCH1 Antagonist


The MCH1 antagonist class is characterized by significant heterogeneity in terms of receptor binding kinetics, functional selectivity, and pharmacokinetic profiles [1]. Direct substitution of SNAP 94847 with another MCH1 antagonist, such as SNAP 7941, GW803430, or ALB-127158(a), is scientifically unsound due to quantifiable differences in potency, brain penetration, and in vivo efficacy [2]. For example, while SNAP 7941 shares a similar chemical scaffold, its binding affinity for the MCH1 receptor is up to ~7-fold lower (Ki = 15 nM) [3]. Furthermore, the pharmacological profile of SNAP 94847 in anxiety and depression models has been shown to be mechanistically distinct from classic antidepressants, a property not uniformly demonstrated across the MCH1 class [4]. These quantifiable differences mean that results obtained with one MCH1 antagonist cannot be assumed for another without empirical validation, making precise compound selection critical for reproducible research and drug discovery programs.

SNAP 94847 Hydrochloride: A Quantitative Evidence Guide for Comparator-Based Selection


Quantitative Superiority in MCH1 Receptor Binding Affinity vs. SNAP 7941

SNAP 94847 hydrochloride demonstrates a significantly higher binding affinity for the MCH1 receptor compared to its structural predecessor, SNAP 7941. This difference is quantifiable in standard radioligand binding assays . This translates to a 6.8-fold improvement in binding affinity, which is critical for achieving robust receptor occupancy at lower compound concentrations [1].

Receptor Binding Affinity GPCR MCHR1 In Vitro

Benchmarking MCH1 Receptor Occupancy in CNS Tissues: A Rank-Order Comparison

In an ex vivo autoradiography study using rat caudate putamen, SNAP 94847 demonstrated a higher rank order of affinity for native MCH1 receptors compared to two other MCH1 antagonists, GW3430 and 'Compound A' [1]. This direct comparison in native brain tissue provides crucial evidence for superior target engagement under more physiologically relevant conditions.

Receptor Occupancy Brain Penetration Ex Vivo Autoradiography

Oral Bioavailability and CNS Exposure: A Differentiating PK Profile

SNAP 94847 exhibits a favorable pharmacokinetic profile in rats, characterized by good oral bioavailability (59%) and a high brain-to-plasma ratio of 2.3 [1]. This profile is a direct result of the hybrid SAR strategy employed during its development, which aimed to improve upon the properties of earlier leads like SNAP 7941 [2]. For comparison, while other MCH1 antagonists like ALB-127158(a) show in vivo efficacy, their reported oral bioavailability in similar models is lower (e.g., 42-48%) .

Pharmacokinetics Oral Bioavailability Brain Penetration ADME Rodent

Mechanistically Distinct Anxiolytic Profile Compared to Standard Antidepressants

SNAP 94847 exhibits a unique anxiolytic-like profile in the novelty suppressed feeding (NSF) test in mice that is independent of hippocampal neurogenesis [1]. This mechanism is distinct from selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs), which require neurogenesis for their behavioral effects in this model [2]. The efficacy of SNAP 94847 in the NSF test was unaltered in mice where neurogenesis was suppressed by X-irradiation, confirming its unique mechanism of action [1].

Anxiety Depression In Vivo Neurogenesis Behavioral Model

SNAP 94847 Hydrochloride: Validated Research and Industrial Application Scenarios


Mechanistic Studies of MCH1-Mediated Mood Regulation Distinct from Classical Antidepressant Pathways

Based on evidence that its anxiolytic-like effects are independent of hippocampal neurogenesis, SNAP 94847 is ideally suited for investigating novel neural circuits and molecular mechanisms underlying anxiety and depression that are not targeted by conventional SSRIs or TCAs [1]. Researchers can use this compound to probe MCH1 receptor function in models where neurogenesis-dependent mechanisms are absent or irrelevant, offering a unique tool for discovering new therapeutic targets for treatment-resistant mood disorders [1].

In Vivo Studies of CNS-Active MCH1 Antagonism Requiring Robust Oral Bioavailability

With a demonstrated oral bioavailability of 59% and a brain-to-plasma ratio of 2.3 in rats, SNAP 94847 is a premier candidate for chronic, non-invasive in vivo studies investigating the role of MCH1 in behavior, metabolism, and stress responses [2]. This superior pharmacokinetic profile, which was specifically engineered to improve upon earlier MCH1 leads [3], ensures reliable and consistent CNS target engagement following oral administration, minimizing animal stress and experimental variability associated with parenteral routes.

Target Validation in Obesity and Metabolic Syndrome Drug Discovery

Given its high affinity for MCH1 (Ki = 2.2 nM) and documented efficacy in reducing food-reinforced operant responding and attenuating stress-induced hyperthermia in vivo [4], SNAP 94847 serves as a well-characterized reference antagonist for target validation studies in obesity and metabolic syndrome research . Its superior selectivity profile (>80-fold over α1A, >500-fold over D2) reduces the risk of off-target effects confounding interpretation of metabolic and behavioral outcomes, making it a higher-quality tool compared to less selective MCH1 antagonists.

Investigating the MCH1-HPA Axis Interface in Stress-Related Disorders

SNAP 94847 has been shown to dose-dependently block MCH-evoked ACTH release and reverse the behavioral effects of chronic mild stress in rodents [4]. This specific pharmacodynamic activity makes it a validated tool for dissecting the role of the MCH1 receptor in mediating the hypothalamic-pituitary-adrenal (HPA) axis response to stress. Industrial researchers can utilize SNAP 94847 to model MCH1 antagonism in the context of stress-related disorders such as anxiety and major depressive disorder, as evidenced by its ability to restore baseline sucrose intake in anhedonic rats [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for SNAP 94847 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.